molecular formula C9H12O5 B12954639 Dimethyl (Z)-2-(3-methoxyallylidene)malonate

Dimethyl (Z)-2-(3-methoxyallylidene)malonate

Cat. No.: B12954639
M. Wt: 200.19 g/mol
InChI Key: NOBNTZJTOBIOHL-XQRVVYSFSA-N
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Description

Dimethyl (Z)-2-(3-methoxyallylidene)malonate is an organic compound with a complex structure that includes a methoxy group and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (Z)-2-(3-methoxyallylidene)malonate typically involves the condensation of dimethyl malonate with 3-methoxyacrolein under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (Z)-2-(3-methoxyallylidene)malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group and malonate ester can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted malonates or methoxy derivatives.

Scientific Research Applications

Dimethyl (Z)-2-(3-methoxyallylidene)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl (Z)-2-(3-methoxyallylidene)malonate involves its reactivity with various nucleophiles and electrophiles. The methoxy group and malonate ester provide sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester that lacks the methoxyallylidene group.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl esters instead of methyl.

    Methyl (Z)-2-(3-methoxyallylidene)malonate: A closely related compound with a similar structure but different ester groups.

Uniqueness

Dimethyl (Z)-2-(3-methoxyallylidene)malonate is unique due to the presence of the methoxyallylidene group, which imparts distinct reactivity and potential for forming complex molecules. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

dimethyl 2-[(Z)-3-methoxyprop-2-enylidene]propanedioate

InChI

InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4-

InChI Key

NOBNTZJTOBIOHL-XQRVVYSFSA-N

Isomeric SMILES

CO/C=C\C=C(C(=O)OC)C(=O)OC

Canonical SMILES

COC=CC=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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